molecular formula C10H18O B1332158 4-N-Butylcyclohexanone CAS No. 61203-82-5

4-N-Butylcyclohexanone

Cat. No.: B1332158
CAS No.: 61203-82-5
M. Wt: 154.25 g/mol
InChI Key: CKUNTDNDGXPOPB-UHFFFAOYSA-N
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Description

4-N-Butylcyclohexanone is an organic compound with the molecular formula C10H18O. It belongs to the cyclohexanone group and is characterized by a butyl group attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-N-Butylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Safety and Hazards

4-N-Butylcyclohexanone is a flammable liquid . Long-term or repeated exposure can cause organ damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary target of 4-N-Butylcyclohexanone is the carbonyl group . This compound is a ketone, and its carbonyl group is the site of action for reduction reactions .

Mode of Action

This compound interacts with its targets through reduction reactions . Specifically, it undergoes a reduction to a secondary hydroxyl . This process involves the use of reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH) . These agents reduce the carbonyl group, converting an sp2-hybridized carbon to an sp3 center . This transformation can lead to the formation of a new chiral center .

Biochemical Pathways

The reduction of this compound affects the interconversion of carbon-oxygen single and double bonds . This process is a common organic redox process, where carbonyl compounds can be reduced to alcohols . The reduction of a carbonyl to a hydroxyl is a key part of this pathway .

Pharmacokinetics

For example, lithium aluminum hydride (LAH) is highly reactive and must be used in anhydrous ethereal solvents . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The reduction of this compound results in the formation of secondary alcohols . This process creates a new asymmetric center . If the hydride approaches from either face of the carbonyl carbon with equal likelihood, the reduction product of an achiral ketone is a racemic mixture . Stereoselective reductions are possible when using a chiral reactant, reductant, or environment .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction . For instance, the choice of reductant and solvent can significantly affect the outcome of the reduction . Sodium borohydride (NaBH4) is a mild reductant and can be used in alcoholic or even aqueous solutions . In contrast, lithium aluminum hydride (LAH) is highly reactive and must be used in anhydrous ethereal solvents . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-Butylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-tert-butylcyclohexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 4-N-Butylcyclohexanone undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form secondary alcohols using reducing agents like NaBH4 or LiAlH4

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

    Reduction: Secondary alcohols (e.g., 4-N-butylcyclohexanol).

    Oxidation: Carboxylic acids or ketones.

    Substitution: Compounds with different functional groups replacing the butyl group.

Comparison with Similar Compounds

4-N-Butylcyclohexanone can be compared with other similar compounds, such as:

    4-tert-Butylcyclohexanone: Both compounds belong to the cyclohexanone group, but differ in the substituent attached to the fourth carbon. .

    Cyclohexanone: The parent compound of the cyclohexanone group, which lacks any substituents on the ring.

Uniqueness: this compound is unique due to the presence of the butyl group, which imparts specific chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNTDNDGXPOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337622
Record name 4-N-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-82-5
Record name 4-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, 4-butyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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